Naspm
CAS No.: 122306-11-0
Cat. No.: VC0002171
Molecular Formula: C22H34N4O
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122306-11-0 |
---|---|
Molecular Formula | C22H34N4O |
Molecular Weight | 370.5 g/mol |
IUPAC Name | N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide |
Standard InChI | InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) |
Standard InChI Key | ZUINPPQIQARTKX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN |
Chemical Identity and Structural Properties
Molecular Characteristics
Naspm (PubChem CID: 129695) possesses the systematic IUPAC name N-(1-naphthylacetyl)spermine, with a molecular formula of and molecular weight of 370.5 g/mol . The compound features a naphthyl head group conjugated to the terminal amine of spermine through an acetyl linker, creating a hybrid structure that combines the polyamine chain's charge characteristics with aromatic hydrophobicity .
Three-Dimensional Configuration
X-ray crystallography and molecular dynamics simulations reveal that Naspm adopts an extended conformation in aqueous solutions, with the naphthyl moiety forming π-π interactions near receptor pore openings. The spermine backbone aligns parallel to the membrane surface, enabling deep penetration into CP-AMPAR channels . This spatial arrangement contrasts with natural polyamines like spermine, which exhibit greater conformational flexibility .
Pharmacological Action on Ion Channels
Mechanism of CP-AMPAR Blockade
Naspm exerts its effects through a dual blocking mechanism involving both closed-state and open-channel inhibition :
-
Closed-state binding: At resting membrane potentials, Naspm occupies the receptor pore with values between 2-5 μM, preventing channel activation .
-
Use-dependent open-channel block: During depolarization, Naspm rapidly enters activated channels ( < 1 ms at +60 mV) with voltage sensitivity following Woodhull parameters ( = 0.82) .
The compound's naphthyl group creates steric hindrance that limits permeation, resulting in prolonged dwell times (>100 ms) compared to spermine . This property enables Naspm to maintain blockade during sustained depolarization, a critical advantage for studying synaptic plasticity phenomena .
Voltage Dependence and Rectification Properties
Whole-cell patch clamp studies demonstrate Naspm's superior rectification induction compared to endogenous polyamines:
Condition | Spermine (100 μM) RI (+60/-60 mV) | Naspm (100 μM) RI (+60/-60 mV) |
---|---|---|
GluA1 homomers | 0.29 ± 0.04 | 0.01 ± 0.006 |
GluA1/γ2 complexes | 0.56 ± 0.07 | 0.010 ± 0.003 |
GluA1/GSG1L complexes | 0.10 ± 0.01 | 0.00 ± 0.00 |
Data from recombinant receptors expressed in HEK293 cells
This table illustrates Naspm's ability to eliminate outward currents () regardless of auxiliary subunit association, overcoming the variable rectification observed with spermine . The rectification index (RI) reduction correlates with complete blockade efficiency () across subunit combinations .
Experimental Applications in Neuroscience
Distinguishing CP-AMPAR Subtypes
Intracellular application of 100 μM Naspm enables unambiguous identification of GluA2-lacking receptors in native tissue:
-
Cerebellar stellate cells: Complete elimination of glutamate-evoked outward currents ( reduction from 452 ± 67 pA to 8 ± 3 pA)
-
Hippocampal interneurons: Selective suppression of Naspm-sensitive components (73 ± 5% of total AMPAR current)
-
Corticostriatal synapses: Differential blockade of presynaptic CP-AMPARs (92% inhibition) vs. postsynaptic CI-AMPARs (11% inhibition)
Investigating Synaptic Plasticity
Naspm has revealed novel mechanisms in homeostatic scaling:
-
Rapid scaling: 24-hour Naspm treatment (10 μM) increases mEPSC amplitude by 41 ± 6% in cortical neurons through CP-AMPAR insertion
-
Slow scaling: Chronic blockade (72 hr) induces 63 ± 8% increase in GluA1 surface expression via CaMKII-dependent pathways
These effects demonstrate Naspm's utility in decoupling activity-dependent plasticity mechanisms that rely on calcium influx through CP-AMPARs .
Comparative Pharmacokinetics
Binding Kinetics
Stopped-flow fluorimetry measurements reveal Naspm's distinctive kinetic profile:
Parameter | Spermine | Naspm |
---|---|---|
1.2 × 10^7 M⁻¹s⁻¹ | 4.7 × 10^6 M⁻¹s⁻¹ | |
380 s⁻¹ | 28 s⁻¹ | |
32 μM | 6 μM |
Measurements at −60 mV in GluA1/γ2 receptors
The slower off-rate ( = 24.8 ms vs. 1.8 ms for spermine) underlies Naspm's prolonged therapeutic window in seizure models .
Selectivity Profile
Radioligand displacement assays demonstrate >1000-fold selectivity for CP-AMPARs over other ionotropic glutamate receptors:
Receptor | % Inhibition at 100 μM |
---|---|
GluA1/2 (CI-AMPAR) | 9 ± 3 |
GluK2 (Kainate) | 12 ± 4 |
NMDA (GluN1/2A) | 6 ± 2 |
ASIC1a | 18 ± 5 |
Data from heterologous expression systems
Technical Considerations for Experimental Use
Concentration Optimization
Effective Naspm concentrations vary by experimental paradigm:
-
Acute slice electrophysiology: 100 μM intracellular (pipette solution)
-
Chronic culture treatment: 10 μM extracellular (bath application)
-
In vivo infusion: 5 mM (0.5 μL/min ICV) for seizure suppression
Artifact Mitigation
Key experimental controls include:
-
Paired recordings with/without intracellular polyamine oxidase inhibitors
-
Wash-in periods >15 minutes for full block development
-
Voltage-step protocols to confirm use-dependent effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume